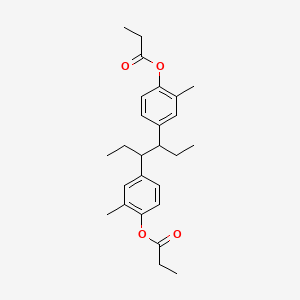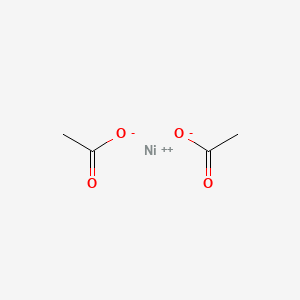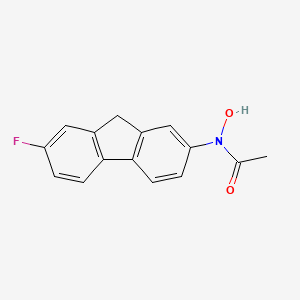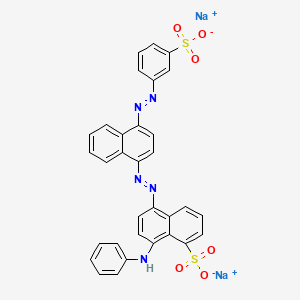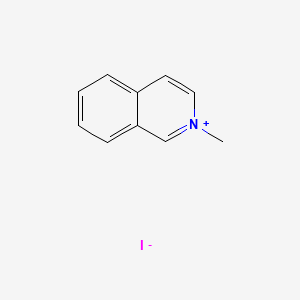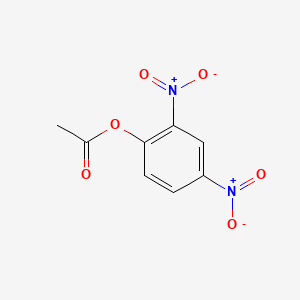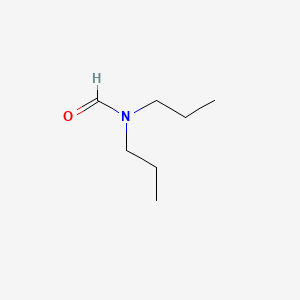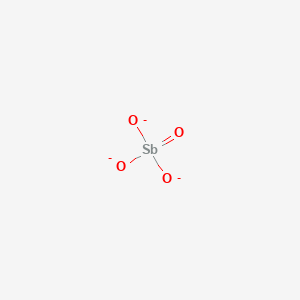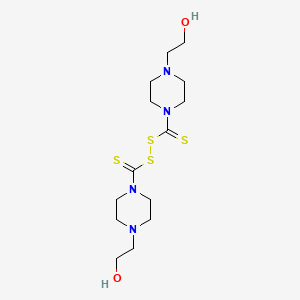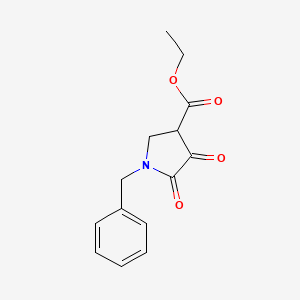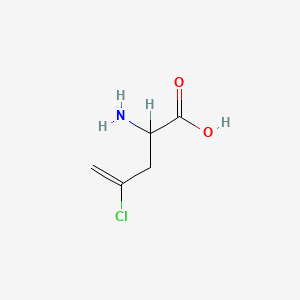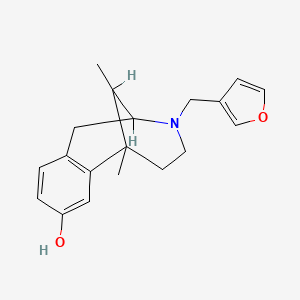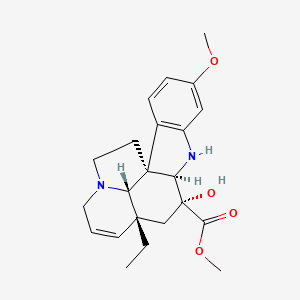![molecular formula C10H14O2 B1203181 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione CAS No. 4230-32-4](/img/structure/B1203181.png)
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bornane-2,5-dione is a bornane monoterpenoid.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione has been studied for its reaction with hexaethyltriamidophosphite in the presence of diethylammonium chloride, resulting in a stable quasiphosphonium salt, which is a significant contribution to the field of organic chemistry (Bogdanov et al., 2006). Additionally, its potential for the synthesis of bicyclic ketones and thiones has been explored, highlighting its versatility in producing a variety of chemical compounds (Werstiuk et al., 1992).
Spectroscopy and Structural Analysis
The compound has been a subject of study in spectroscopic analyses. For instance, the ENDOR spectra of its semiquinone form (camphorsemiquinone anion) revealed significant temperature variations, contributing to our understanding of electron-nuclear double resonance spectroscopy (Tosa et al., 1980). Additionally, its chiroptical properties have been investigated through UV, CD, fluorescence, and circularly polarized luminescence spectra, providing insights into its electronic properties (Longhi et al., 2013).
Environmental Chemistry
In the context of environmental chemistry, 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione's derivatives have been identified as intermediates in the degradation of 2-Methylisoborneol by O3/H2O2, demonstrating its relevance in water treatment and odor control technologies (Li et al., 2010).
Propriétés
Numéro CAS |
4230-32-4 |
|---|---|
Nom du produit |
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6H,4-5H2,1-3H3 |
Clé InChI |
UDIUFGIXIGLRSM-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)C1(CC2=O)C)C |
SMILES canonique |
CC1(C2CC(=O)C1(CC2=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



